molecular formula C29H29N7O B15138814 Met/pdgfra-IN-2

Met/pdgfra-IN-2

Cat. No.: B15138814
M. Wt: 491.6 g/mol
InChI Key: KSSCDIVAUZWVFC-KPGMTVGESA-N
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Description

Met/pdgfra-IN-2 is a compound that serves as an inhibitor of the MET and platelet-derived growth factor receptor alpha (PDGFRA) proteins. These proteins are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibiting these proteins can be beneficial in treating certain types of cancer, as they are often overexpressed or mutated in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met/pdgfra-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions such as temperature and pH .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. This process would include rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Met/pdgfra-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the final product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Met/pdgfra-IN-2 has several scientific research applications, including:

Mechanism of Action

Met/pdgfra-IN-2 exerts its effects by binding to the MET and PDGFRA proteins, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and differentiation. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Met/pdgfra-IN-2 is unique in its dual inhibition of both MET and PDGFRA proteins, making it a versatile compound for targeting cancers that involve these proteins. Its ability to induce apoptosis and inhibit cell proliferation in MET-positive cells sets it apart from other inhibitors that may only target one of these proteins .

Properties

Molecular Formula

C29H29N7O

Molecular Weight

491.6 g/mol

IUPAC Name

N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine

InChI

InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+

InChI Key

KSSCDIVAUZWVFC-KPGMTVGESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54

Origin of Product

United States

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